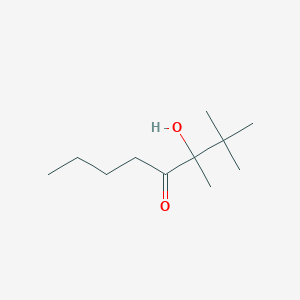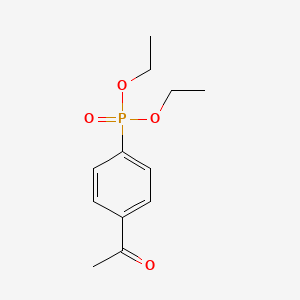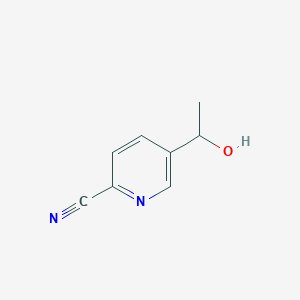
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester is a complex organic compound with a unique structure that combines elements of carbanilic acid and diethylaminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(diethylamino)ethanol. The reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbanilic acid and 2-(diethylamino)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Carbanilic acid and 2-(diethylamino)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active components that interact with biological pathways. The diethylaminoethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Carbanilic acid derivatives: Compounds with similar carbanilic acid structures but different ester groups.
Diethylaminoethyl esters: Compounds with similar diethylaminoethyl groups but different acid components.
Uniqueness
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
| 63986-41-4 | |
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-5-8-12-22-16-9-10-17(15(4)14-16)19-18(21)23-13-11-20(6-2)7-3/h9-10,14H,5-8,11-13H2,1-4H3,(H,19,21) |
InChI Key |
LBQRDRDPEADZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

